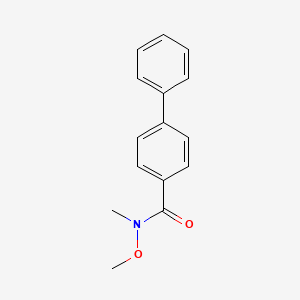

N-Methoxy-N-methyl-4-phenylbenzamide

Vue d'ensemble

Description

N-Methoxy-N-methyl-4-phenylbenzamide, also known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMB is a benzamide derivative that has been synthesized in recent years and has shown promising results in various fields of research.

Applications De Recherche Scientifique

Chromatographic Analysis

Reversed-phase liquid chromatography (RPLC) retention characteristics : N-ethylbenzamides with methoxy, methyl, or phenyl substitutions, including structures akin to N-Methoxy-N-methyl-4-phenylbenzamide, were analyzed for their retention characteristics in reversed-phase liquid chromatography. The study found that larger substituents at the 4-phenyl position led to increased retention and suggested that quantitative structure-retention relationships could be transformed across different RPLC systems, indicating a systematic way to predict chromatographic behavior of related compounds (Lehtonen, 1983).

Synthesis and Antimicrobial Properties

Synthesis and screening for antimicrobial activity : A series of derivatives structurally related to this compound, specifically N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, were synthesized and screened for their antimicrobial properties. The compounds demonstrated activity against a range of bacterial and fungal species, suggesting that this class of compounds could be useful for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Catalytic and Synthetic Applications

Rh(III)-catalyzed olefination : In a study exploring the utility of N-methoxybenzamides in synthetic chemistry, it was found that these compounds could be effectively used in Rh(III)-catalyzed olefination reactions. The study highlighted the mild and efficient nature of the process, with the N-O bond acting as an internal oxidant. The method provides a pathway for the synthesis of valuable organic compounds, and the substituent of the directing group was shown to influence product selectivity (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sensor Development

Development of a high-sensitivity biosensor : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a compound structurally similar to this compound, was utilized in creating a highly sensitive biosensor. The sensor was based on a nanocomposite-modified carbon paste electrode and was capable of the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide derivatives in developing sensitive and selective biosensors (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Pharmaceutical Development

Exploring antibacterial properties and pharmaceutical potential : Research into benzamide derivatives, such as 3-methoxybenzamide, has shown that alkyl derivatives of this compound are potent against bacterial infections and have the potential for development into pharmaceuticals with improved properties. This line of research underscores the importance of structural modification in enhancing the pharmaceutical attributes of benzamide-based compounds (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

Analytical Method Development

Development of sensitive analytical methods : Benzamide derivatives have been instrumental in developing sensitive analytical methods for detecting various compounds in biological samples. For instance, a study used a unique on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols, including benzamide derivatives, in human milk (Ye, Bishop, Needham, & Calafat, 2008).

Propriétés

IUPAC Name |

N-methoxy-N-methyl-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQMXLVVGLTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

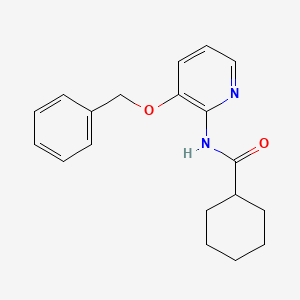

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2650563.png)

![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2650573.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2650574.png)

![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)

![6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2650579.png)